Ethyl 4-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate Ethyl 4-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16348551
InChI: InChI=1S/C21H24N6O3/c1-3-30-21(29)15-6-8-17(9-7-15)22-20(28)16-5-4-12-26(13-16)19-11-10-18-24-23-14(2)27(18)25-19/h6-11,16H,3-5,12-13H2,1-2H3,(H,22,28)
SMILES:
Molecular Formula: C21H24N6O3
Molecular Weight: 408.5 g/mol

Ethyl 4-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC16348551

Molecular Formula: C21H24N6O3

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate -

Specification

Molecular Formula C21H24N6O3
Molecular Weight 408.5 g/mol
IUPAC Name ethyl 4-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H24N6O3/c1-3-30-21(29)15-6-8-17(9-7-15)22-20(28)16-5-4-12-26(13-16)19-11-10-18-24-23-14(2)27(18)25-19/h6-11,16H,3-5,12-13H2,1-2H3,(H,22,28)
Standard InChI Key JJTOFHPOZWWEJV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C=C3)C

Introduction

Ethyl 4-({[1-(3-methyl triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and features a molecular structure that includes a triazole and pyridazine ring system, which are known for their diverse biological activities.

Key Structural Features:

  • Molecular Formula: C21H24N6O3

  • Molecular Weight: 408.5 g/mol

  • CAS No.: Not specified in the available literature.

Synthesis of Ethyl 4-({[1-(3-methyl124triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate

The synthesis of this compound typically involves multiple steps, utilizing techniques such as carbonylation reactions and amide formation. The process may require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the desired compound. Common solvents used in these reactions include ethanol and ethyl acetate.

Synthesis Steps:

  • Preparation of Intermediates: This involves the synthesis of the piperidine and triazole moieties separately.

  • Coupling Reaction: The piperidine and triazole intermediates are coupled to form the core structure.

  • Amide Formation: The final step involves the formation of the amide bond with benzoic acid derivatives.

Chemical Reactions:

Reaction TypeConditionsProducts
HydrolysisBasic conditionsCarboxylic acid and amine derivatives
Nucleophilic SubstitutionPresence of nucleophilesSubstituted derivatives

Biological Activity and Potential Applications

The compound's unique structural features suggest potential applications in drug development, particularly in targeting specific biological pathways. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including enzymes and receptors.

Potential Therapeutic Areas:

  • Antimicrobial Agents: The triazole moiety is known for its antimicrobial properties.

  • Anticancer Agents: The compound's ability to interact with specific biological targets may be leveraged in cancer therapy.

Analytical Techniques for Characterization

The characterization of Ethyl 4-({[1-(3-methyl triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate involves various analytical techniques to confirm its structure and purity. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Data:

TechniqueKey Features
NMRProvides detailed structural information
MSConfirms molecular weight and fragmentation patterns
IRIdentifies functional groups

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